molecular formula C12H15ClN2O2 B11753083 ethyl (2E)-2-chloro-2-[(2,3-dimethylphenyl)hydrazinylidene]acetate

ethyl (2E)-2-chloro-2-[(2,3-dimethylphenyl)hydrazinylidene]acetate

Cat. No.: B11753083
M. Wt: 254.71 g/mol
InChI Key: PNJVHCYPMOFLCH-RVDMUPIBSA-N
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Description

Ethyl (2E)-2-chloro-2-[(2,3-dimethylphenyl)hydrazinylidene]acetate is an organic compound belonging to the class of hydrazones Hydrazones are characterized by the presence of a hydrazine group attached to a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-chloro-2-[(2,3-dimethylphenyl)hydrazinylidene]acetate typically involves the reaction of 2,3-dimethylphenylhydrazine with ethyl 2-chloroacetate under controlled conditions. The reaction is carried out in an alkaline medium, often using solvents such as ethanol or methanol. The process involves heating the reactants to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-chloro-2-[(2,3-dimethylphenyl)hydrazinylidene]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Ethyl (2E)-2-chloro-2-[(2,3-dimethylphenyl)hydrazinylidene]acetate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other hydrazone derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-chloro-2-[(2,3-dimethylphenyl)hydrazinylidene]acetate involves its interaction with specific molecular targets. The hydrazone group can undergo reversible E/Z isomerization, which affects its binding to target molecules. This compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2E)-2-[(2-chlorophenyl)hydrazinylidene]-2-dimethylaminoacetate
  • Ethyl 3-{2-[(3-methyl-1H-indol-2-yl)carbonyl]hydrazinylidene}butanoate
  • Ethyl (2E)-2-(3-methoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Uniqueness

Ethyl (2E)-2-chloro-2-[(2,3-dimethylphenyl)hydrazinylidene]acetate is unique due to its specific structural features, such as the presence of the chloro and dimethylphenyl groups.

Properties

Molecular Formula

C12H15ClN2O2

Molecular Weight

254.71 g/mol

IUPAC Name

ethyl (2E)-2-chloro-2-[(2,3-dimethylphenyl)hydrazinylidene]acetate

InChI

InChI=1S/C12H15ClN2O2/c1-4-17-12(16)11(13)15-14-10-7-5-6-8(2)9(10)3/h5-7,14H,4H2,1-3H3/b15-11+

InChI Key

PNJVHCYPMOFLCH-RVDMUPIBSA-N

Isomeric SMILES

CCOC(=O)/C(=N\NC1=CC=CC(=C1C)C)/Cl

Canonical SMILES

CCOC(=O)C(=NNC1=CC=CC(=C1C)C)Cl

Origin of Product

United States

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